molecular formula C7H3Br2NO B3033048 2,6-Dibromo-4-hydroxybenzonitrile CAS No. 74283-33-3

2,6-Dibromo-4-hydroxybenzonitrile

Cat. No.: B3033048
CAS No.: 74283-33-3
M. Wt: 276.91 g/mol
InChI Key: BWIKNENYIJXHDG-UHFFFAOYSA-N
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Description

2,6-Dibromo-4-hydroxybenzonitrile is a chemical compound known for its applications in various fields, particularly as a herbicide. It is a derivative of benzonitrile and is characterized by the presence of two bromine atoms and a hydroxyl group attached to the benzene ring. This compound is commonly used in agriculture to control broad-leaved weeds among cereal crops .

Safety and Hazards

2,6-Dibromo-4-hydroxybenzonitrile is considered hazardous . It can cause skin irritation and serious eye irritation . It is advised to avoid breathing its dust, fume, gas, mist, vapors, or spray . It should be handled only outdoors or in a well-ventilated area .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,6-Dibromo-4-hydroxybenzonitrile can be synthesized through the bromination of 4-hydroxybenzonitrile. An eco-friendly method involves using a brominating reagent comprising a 2:1 mole ratio of bromide to bromate salts in an aqueous acidic medium without any catalyst. This reaction occurs under ambient conditions and yields a highly pure product with a melting point of 189-191°C .

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The process ensures high yield and purity, making it suitable for extensive agricultural applications .

Chemical Reactions Analysis

Types of Reactions: 2,6-Dibromo-4-hydroxybenzonitrile undergoes various chemical reactions, including:

    Hydrolysis: This reaction converts the compound into 2,6-dibromo-4-hydroxybenzoic acid.

    Substitution: The bromine atoms in the compound can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

  • 3,5-Dichloro-4-hydroxybenzonitrile (Chloroxynil)
  • 3,5-Diiodo-4-hydroxybenzonitrile (Ioxynil)
  • 2,6-Dichlorobenzonitrile (Dichlobenil)

Comparison:

This compound stands out due to its effectiveness in controlling broad-leaved weeds and its relatively eco-friendly synthesis process .

Properties

IUPAC Name

2,6-dibromo-4-hydroxybenzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Br2NO/c8-6-1-4(11)2-7(9)5(6)3-10/h1-2,11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWIKNENYIJXHDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Br)C#N)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Br2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20592750
Record name 2,6-Dibromo-4-hydroxybenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20592750
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.91 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74283-33-3
Record name 2,6-Dibromo-4-hydroxybenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20592750
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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